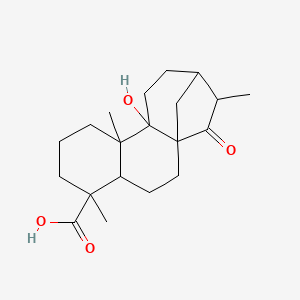
Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)- is a useful research compound. Its molecular formula is C24H39NO8 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aconitane-8,13,14,15-tetrol,1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-,(1a,6a,14a,15a,16b)- including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3/t11-,12+,13-,14?,15+,16-,17?,18-,19+,20+,21+,22-,23?,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYHFZQSAKNQU-YGJBFQRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Hypaconine can undergo hydrolysis in both water and methanol. In water, it forms four identified hydrolysates: benzoylhypaconine, N-demethylacetylhypaconine, pyrhypaconitine, and hypaconine itself. [] In methanol, the reaction yields six hydrolysates: hypaconine, pyrhypaconitine, benzoylhypaconine, 8-methoxyl-hypaconine, dehydration hypaconine, and 8-methoxyl-14-benzoylhypaconine. Interestingly, 8-methoxyl-hypaconine, 8-methoxyl-14-benzoyl-hypaconine, and dehydration hypaconine were identified for the first time as reaction products of hypaconine in methanol. []
Traditional processing techniques like steaming and baking significantly impact the alkaloid profile of Aconitum carmichaeli Debx. These processes generally decrease the concentration of diester-type alkaloids such as aconitine, mesaconitine, and hypaconitine, contributing to the detoxification of the raw material. [, ] Conversely, the levels of monoester-type alkaloids (benzoylaconine, benzoylmesaconine, and benzoylhypaconine) and aminoalcohol-type alkaloids (aconine, mesaconine, and hypaconine) tend to increase initially and then decrease as processing continues. [, ] This suggests that specific processing parameters are crucial for optimizing the balance between reducing toxicity and preserving potentially beneficial alkaloids like hypaconine.
Research comparing the pharmacokinetics of single pure hypaconine and aqueous extract of Fuzi suggests that the route of administration significantly influences its absorption. Oral administration of the aqueous extract resulted in different pharmacokinetic profiles compared to single-compound administration, indicating potentially higher absorption when hypaconine is ingested as part of the complex mixture found in Fuzi decoctions. []
High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) has been successfully used to quantify hypaconine and other aminoalcohol-diterpenoid alkaloids in Aconitum carmichaeli Debx. This method, combined with solid-phase extraction (SPE) for sample preparation, allows for the accurate and repeatable determination of hypaconine in complex matrices like plant extracts. [] Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is another robust and sensitive technique for determining hypaconine concentrations in biological samples like rat plasma and heart tissue. [, ]
Several structural analogs of hypaconine exist, including mesaconine and beiwutinine. Studies investigating the structure-activity relationship of C19-diterpenoid alkaloids revealed that specific structural features are essential for their cardiac activity. These include an α-hydroxyl group at C-15, a hydroxyl group at C-8, an α-methoxyl or hydroxyl group at C-1, and a secondary amine or N-methyl group in ring A. Interestingly, hypaconine, mesaconine, and beiwutinine, all possessing these features, exhibited significant cardiac activity compared to other analogs and even the reference drug. [, ]
While research on hypaconine metabolism is still ongoing, studies using electrospray ionization-mass spectrometry (ESI-MS) have identified new metabolites. In rabbits administered aconitine, a related alkaloid, two new metabolites were found: dehydra-aconine and dehydra-hypaconine. These metabolites were also detected in humans after consuming a medicinal liquor containing Chuanwu (Aconitum carmichaeli Debx.). This suggests a metabolic pathway involving dehydration reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[2-[(2S,3R,4S,5S,6R)-6-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8261693.png)
![(9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B8261699.png)
![(15Z)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B8261706.png)
![[1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate](/img/structure/B8261714.png)
![16-Hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid](/img/structure/B8261723.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8261732.png)


![Methyl 17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4-carboxylate](/img/structure/B8261749.png)
![methyl 7-acetyloxy-9-[(1E,3E)-5-methoxy-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate](/img/structure/B8261751.png)
![(9,14-Dihydroxy-7-methyl-17-methylidene-2,18-dioxo-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-7-yl)methyl acetate](/img/structure/B8261766.png)

![2-(1-{[(1-{3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid; N-cyclohexylcyclohexanamine](/img/structure/B8261776.png)